molecular formula C17H21NO2S B14931668 N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

Cat. No.: B14931668
M. Wt: 303.4 g/mol
InChI Key: BFGHGFVWGCHZQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is characterized by the presence of a cyclohexyl group, a methyl group, and a naphthalene-2-sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-methylnaphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with cyclohexylamine and methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and reduce production costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved heat transfer. Additionally, the use of catalysts and solvents that can be easily recycled can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-methylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-benzothiazolesulfenamide
  • N-cyclohexyl-2-benzothiazole sulfonamide
  • N-cyclohexyl-N’-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate

Uniqueness

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide is unique due to its specific structural features, such as the presence of both cyclohexyl and naphthalene moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-cyclohexyl-N-methylnaphthalene-2-sulfonamide

InChI

InChI=1S/C17H21NO2S/c1-18(16-9-3-2-4-10-16)21(19,20)17-12-11-14-7-5-6-8-15(14)13-17/h5-8,11-13,16H,2-4,9-10H2,1H3

InChI Key

BFGHGFVWGCHZQR-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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